N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of “2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” involves the use of 4-chloroaniline as a raw material . It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients .Molecular Structure Analysis
The molecular formula of “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is C15H10Cl3NO2 . The average mass is 308.159 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” include a melting point of 159-161 °C, a density of 1.452±0.06 g/cm3, and it is a solid at room temperature . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Structural and Synthetic Insights
- The structural analysis of pyrazole derivatives, including compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide, reveals the planarity between phenyl and pyrazole rings, which may influence their chemical reactivity and potential as bioisosters of known bioactive compounds (Iulek et al., 1993).
- Innovative synthesis techniques have been developed for pyrazole derivatives, demonstrating their versatility as precursors for synthesizing polyfunctionalized heterocyclic compounds with significant pharmacological interest. This underscores the compound's utility in heterocyclic chemistry and drug discovery (El‐Mekabaty, 2014).
Biological and Pharmacological Potential
- Pyrazolecarboxamide derivatives have shown promising antimicrobial activities. For instance, studies on N-phenylpyrazine-2-carboxamides, which share structural similarities with the query compound, indicate significant in vitro activity against Mycobacterium tuberculosis. This highlights the compound's potential role in developing new antimycobacterial agents (Zítko et al., 2013).
- The antioxidant properties of pyrazolecarboxamide derivatives were investigated in the context of mitigating oxidative stress and DNA damage in biological models exposed to toxic substances. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related pathologies (Soliman et al., 2019).
Chemical and Material Science Applications
- Microwave-assisted synthesis techniques for pyrazole amides, including tetrazolyl pyrazole amides, indicate the compound's relevance in creating materials with bactericidal, pesticidal, herbicidal, and antimicrobial properties. This demonstrates the compound's potential utility beyond pharmacological applications, possibly in agriculture and material science (Hu et al., 2011).
Safety and Hazards
The safety information for “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” includes hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It’s worth noting that similar compounds have been found to interact with gaba receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It’s known that similar compounds can undergo free radical reactions . In such reactions, the compound may lose a hydrogen atom, forming a radical that can interact with other molecules in the body .
Biochemical Pathways
It’s known that similar compounds can inhibit the growth of certain organisms and lower the contents of sterols and fatty acids .
Pharmacokinetics
It’s known that similar compounds can be metabolized by aminopeptidase enzymes in the small intestine .
Result of Action
It’s known that similar compounds can act as potential anticancer agents and are used in the synthesis of anti-hepatitis b virus compounds .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-23-16(8-9-21-23)18(25)22-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBYKFYDGNSINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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